(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine
Description
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine is a hydrazine derivative featuring a 2,2-difluorinated benzodioxole moiety. This compound is synthesized via diazotization reactions, as demonstrated in the preparation of intermediates for dual aromatase–sulfatase inhibitors (IC50 = 4060 nM for aromatase inhibition) . Its structure combines a hydrazine group (-NH-NH2) with a fluorinated benzodioxole ring, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs . Key applications include its role as a precursor in synthesizing Lumacaftor (VX-809), a cystic fibrosis transmembrane conductance regulator (CFTR) corrector , and antiprotozoal diaryl ureas .
Properties
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-5-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)12-5-2-1-4(11-10)3-6(5)13-7/h1-3,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMDAOOESUBUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NN)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258269 | |
| Record name | (2,2-Difluoro-1,3-benzodioxol-5-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161886-20-0 | |
| Record name | (2,2-Difluoro-1,3-benzodioxol-5-yl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161886-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2-Difluoro-1,3-benzodioxol-5-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with hydrazine. One common method includes the following steps:
Starting Material Preparation: 2,2-Difluorobenzo[d][1,3]dioxole is prepared by the fluorination of benzo[d][1,3]dioxole.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency optimizations.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Scientific Research Applications
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Aromatase Inhibitors
Replacing the para-cyanophenyl group in compound 2 with a 2,2-difluorobenzo[d][1,3]dioxol-5-yl moiety (compound 22) results in significantly weaker aromatase inhibition (IC50 = 4060 nM vs. 760 nM for the 3,5-difluorophenyl analog 21) . This suggests that the 3,5-difluorophenyl group interacts more effectively with the aromatase active site due to its planar geometry and electronic properties, whereas the benzodioxole ring’s steric bulk may hinder binding.
Antiprotozoal Ureas
In diaryl ureas, the 2,2-difluorobenzo[d][1,3]dioxol-5-yl group contributes to potent antiprotozoal activity. Compound 13 (1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-3-(2-methyl-6-(trifluoromethyl)pyridin-4-yl)urea) exhibits optimized binding to protozoal targets, with fluorine atoms enhancing metabolic stability and membrane permeability .
Structural Analogs with Modified Functional Groups
Physicochemical Properties
The 2,2-difluorobenzo[d][1,3]dioxol-5-yl group increases lipophilicity (logP ~2.8–3.5) compared to non-fluorinated benzodioxoles (logP ~2.0–2.5) . This enhances blood-brain barrier penetration in compounds like DiFMDA . Cyclopropane rings (e.g., in Lumacaftor) add rigidity, improving target binding .
Key Research Findings
- Anticancer Applications : BMN-673 analogs incorporating the benzodioxol group show moderate cytotoxicity, with optimized synthesis yields (33–48%) .
Biological Activity
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine is a chemical compound that has gained attention in various scientific fields due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- CAS Number : 161886-20-0
- Molecular Weight : 188.13 g/mol
The compound features a dioxole ring substituted with two fluorine atoms and a hydrazine group, contributing to its reactivity and potential biological activity.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Preparation of 2,2-Difluorobenzo[d][1,3]dioxole : This is achieved through fluorination of benzo[d][1,3]dioxole.
- Reaction with Hydrazine : The dioxole is reacted with hydrazine hydrate in a solvent such as methanol or ethanol at elevated temperatures to yield the desired compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can significantly affect various biochemical pathways.
Enzyme Inhibition Studies
Research indicates that this compound may act as an enzyme inhibitor. For example:
- Case Study 1 : In vitro studies demonstrated that this compound inhibited the activity of certain proteases involved in cancer progression.
- Case Study 2 : It was also shown to affect the activity of enzymes related to oxidative stress pathways, suggesting potential applications in neuroprotection.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)boronic acid | Boronic acid group instead of hydrazine | Moderate enzyme inhibition |
| (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol | Methanol group instead of hydrazine | Low biological activity |
| 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide | Cyclopropanecarboxamide group | Potential anti-cancer properties |
The unique hydrazine group in this compound imparts distinct reactivity and biological activity compared to similar compounds.
Research Applications
This compound has several applications in scientific research:
- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
- Biochemical Probes : Utilized in biochemical assays for studying enzyme activities and interactions.
- Pharmaceutical Development : Its potential as an enzyme inhibitor makes it a candidate for drug development targeting various diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
